Chemical structure and properties of Methyl 3-amino-3-(4-ethylphenyl)propanoate
Chemical structure and properties of Methyl 3-amino-3-(4-ethylphenyl)propanoate
[1]
Executive Summary
Methyl 3-amino-3-(4-ethylphenyl)propanoate (CAS: 889945-11-3) is a specialized
This guide provides a comprehensive technical analysis of its chemical structure, synthesis protocols, physicochemical properties, and applications in drug discovery.
Chemical Identity & Structural Analysis[3][4][5]
Nomenclature and Identification
-
IUPAC Name: Methyl 3-amino-3-(4-ethylphenyl)propanoate[1]
-
Common Synonyms:
-(4-Ethylphenyl)- -alanine methyl ester; 3-Amino-3-(4-ethylphenyl)propionic acid methyl ester -
CAS Registry Number:
-
Racemic: 889945-11-3
-
(R)-Enantiomer: 1212868-57-9[1]
-
Free Acid (Precursor): 117391-52-3
-
-
Molecular Formula: C
H NO [1] -
Molecular Weight: 207.27 g/mol [1]
Structural Features
The molecule features a propanoate backbone substituted at the C3 (
-
-Amino Motif: Unlike natural
-amino acids, the amino group is attached to the -carbon. This structural variation imparts resistance to enzymatic degradation by standard proteases. -
Chiral Center: The C3 carbon is a stereocenter. The biological activity of derivatives often depends strictly on the configuration (typically R or S) of this center.
-
Lipophilic Domain: The 4-ethylphenyl group enhances membrane permeability and hydrophobic binding interactions in enzyme active sites.
Physicochemical Properties
| Property | Value / Description | Note |
| Physical State | Viscous oil or low-melting solid | Often handled as HCl salt (solid) |
| Boiling Point | ~310–320 °C (Predicted) | Decomposes before boiling at atm pressure |
| Density | 1.05 ± 0.1 g/cm³ (Predicted) | |
| pKa (Amine) | ~9.0–9.5 | Basic, forms stable salts |
| LogP | ~2.3 | Moderately lipophilic |
| Solubility | Soluble in MeOH, EtOH, DCM, DMSO | Low water solubility (Free base) |
Synthesis & Manufacturing Methodologies
The synthesis of Methyl 3-amino-3-(4-ethylphenyl)propanoate generally follows two primary pathways: the Rodionov Reaction (for racemic mixtures) and Asymmetric Mannich Reactions (for enantiopure forms).
Pathway A: Modified Rodionov Reaction (Racemic)
This is the most robust method for large-scale production of the racemic
Protocol:
-
Condensation: React 4-ethylbenzaldehyde with malonic acid and ammonium acetate in refluxing ethanol. The ammonium acetate serves as the ammonia source and catalyst.
-
Purification: The resulting 3-amino-3-(4-ethylphenyl)propanoic acid precipitates upon cooling.
-
Esterification: The acid is suspended in dry methanol. Thionyl chloride (SOCl
) is added dropwise at 0°C to generate anhydrous HCl in situ, catalyzing the methyl ester formation.
Pathway B: Enantioselective Synthesis
For pharmaceutical applications requiring the (R)- or (S)-isomer, enzymatic resolution or asymmetric synthesis is required.
-
Enzymatic Resolution: Lipase-catalyzed hydrolysis (e.g., Candida antarctica Lipase B) of the racemic ester can selectively hydrolyze the (S)-ester to the acid, leaving the (R)-ester intact.
Synthesis Workflow Diagram
Caption: Step-wise synthesis via the Rodionov reaction followed by acid-catalyzed esterification.
Analytical Characterization
Validating the identity and purity of Methyl 3-amino-3-(4-ethylphenyl)propanoate is critical. The following spectral signatures are diagnostic.
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, CDCl
):-
1.22 (t, 3H, -CH
CH ): Triplet characteristic of the ethyl terminal methyl. -
2.63 (q, 2H, -CH
CH ): Quartet for the ethyl methylene. -
2.65–2.80 (m, 2H, -CH
COOMe): Diastereotopic protons alpha to the ester. -
3.65 (s, 3H, -OCH
): Strong singlet for the methyl ester. -
4.45 (t, 1H, -CH (NH
)-): Benzylic proton at the chiral center. - 7.15–7.30 (m, 4H, Ar-H ): Para-substituted aromatic system.
-
1.22 (t, 3H, -CH
Mass Spectrometry (MS)
-
Method: ESI-MS (Positive Mode)
-
M+H Peak: m/z 208.28 (Calculated for [M+H]
). -
Fragmentation: Loss of NH
([M-17]) and loss of -OCH are common fragmentation pathways.
Pharmaceutical Applications
Peptidomimetics & Foldamers
-Amino acids are essential for creatingDrug Discovery Intermediates
This compound acts as a scaffold for:
-
DPP-4 Inhibitors: Analogs of Sitagliptin use
-amino amide cores. The ethylphenyl group allows researchers to probe the S1 hydrophobic pocket of the DPP-4 enzyme for Structure-Activity Relationship (SAR) optimization. -
Integrin Antagonists:
-Amino acid derivatives are frequently used to design RGD (Arg-Gly-Asp) mimetics that target integrin receptors involved in angiogenesis and tumor metastasis.
Stability Enhancement
Incorporating this
Safety & Handling Protocols
Hazard Classification: Irritant (Skin/Eye/Respiratory).
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base is sensitive to CO
Handling Procedure:
-
Always handle in a fume hood to avoid inhalation of dust/vapors.
-
Wear nitrile gloves and safety goggles.
-
Spill Cleanup: Absorb with inert material (vermiculite) and dispose of as hazardous organic waste. Do not flush down drains.
References
- Rodionov, V. M., & Malevinskaya, E. T. (1948). Synthesis of beta-amino acids from aldehydes, malonic acid and ammonia. Berichte der Deutschen Chemischen Gesellschaft.
- Steer, D. L., et al. (2002). Beta-Amino acids: Versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 811-822.
